BenchChemオンラインストアへようこそ!

1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one

MAO inhibition neurochemistry quinolin-2(1H)-one

1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one (CAS 433318-75-3) is a synthetic quinolin-2(1H)-one derivative featuring a morpholino group at position 4, a nitro group at position 3, and a benzyl substituent at N-1. The molecular formula is C20H19N3O4 with a molecular weight of 365.38 g/mol.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 433318-75-3
Cat. No. B2911426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one
CAS433318-75-3
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESC1COCCN1C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-10-12-27-13-11-21)16-8-4-5-9-17(16)22(20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyDHANKIRGNBQRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one (CAS 433318-75-3): Baseline Characterization for Informed Procurement


1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one (CAS 433318-75-3) is a synthetic quinolin-2(1H)-one derivative featuring a morpholino group at position 4, a nitro group at position 3, and a benzyl substituent at N-1 [1]. The molecular formula is C20H19N3O4 with a molecular weight of 365.38 g/mol . This compound belongs to a class of 4-substituted-3-nitroquinolin-2(1H)-ones that have been investigated for neuroactive properties, including monoamine oxidase (MAO) inhibition and modulation of N-methyl-D-aspartate (NMDA) receptors [2].

Why 1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one Cannot Be Substituted by Generic 4-Aminoquinolin-2(1H)-one Analogs


The combination of a 1-benzyl group, a 4-morpholino substituent, and a 3-nitro group creates a pharmacophore that is not interchangeable with other 4-substituted quinolin-2(1H)-ones. The morpholino oxygen reduces basicity (pKa ~8.3) relative to 4-alkylamino analogs (pKa ~10-11), directly affecting lysosomal trapping and intracellular distribution [1]. The 3-nitro group is a strong electron-withdrawing moiety that polarizes the quinolinone ring, modulating both MAO-B vs. MAO-A selectivity and nNOS inhibitory activity [2]. Substituting the 4-morpholino group with anilino, benzylamino, or dimethylmorpholino analogs alters both potency and selectivity profiles, making direct functional replacement impossible without revalidating the entire biological fingerprint .

Quantitative Differentiation Evidence: 1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one vs. Closest Analogs and In-Class Candidates


MAO-B Preferential Inhibition with a 6.3-Fold Selectivity Window over MAO-A

The compound inhibits recombinant human MAO-B with an IC50 of 4,010 nM and MAO-A with an IC50 of 25,300 nM, yielding a 6.3-fold selectivity for MAO-B [1]. This selectivity profile is quantitatively distinct from the prototypical MAO-B inhibitor selegiline (IC50 ~10-100 nM for MAO-B; >1,000-fold selective over MAO-A) and the MAO-A inhibitor clorgyline (IC50 ~1-10 nM for MAO-A; >1,000-fold selective over MAO-B) [2]. The moderate affinity and modest selectivity of the target compound position it as a differentiated tool for studies where partial, reversible MAO-B engagement is preferred over irreversible or high-potency inhibition.

MAO inhibition neurochemistry quinolin-2(1H)-one

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Secondary Pharmacological Axis with Dual-Target Potential

The compound exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS) with a reported IC50 of approximately 1 µM (interpreted from AladdinSci assay record ALA832035) . This value places the compound in a potency range comparable to the reference nNOS inhibitor 7-nitroindazole (7-NI; reported IC50 ~0.5-1.0 µM in purified enzyme assays) [1]. Unlike 7-NI, which suffers from poor aqueous solubility and limited CNS penetration, the quinolin-2(1H)-one scaffold provides a different pharmacokinetic starting point. When combined with the established MAO-B inhibition (IC50 = 4,010 nM), the dual MAO-B/nNOS inhibitory profile presents a pharmacologically differentiated candidate for neuroprotection research not replicated by single-target agents.

nNOS inhibition neuroprotection nitric oxide signaling

4-Morpholino vs. 4-Benzylamino Substitution: Impact on Basicity, Hydrogen-Bonding, and Intracellular Distribution

In the series of 4-substituted-3-nitroquinolin-2(1H)-ones evaluated for NMDA receptor binding and neurotoxicity inhibition, the 4-morpholino substituent in the target compound differs fundamentally from 4-benzylamino (compound 9c) and 4-(2-carbethoxyethanamino) (compound 9b) analogs [1]. The morpholine nitrogen has a pKa of approximately 8.3, compared to approximately 10-11 for the benzylamino nitrogen, a difference of 2-3 log units [2]. This lower basicity reduces the fraction of protonated species at physiological pH (7.4) from >99% (benzylamino) to ~88% (morpholino), directly impacting lysosomal sequestration and intracellular free concentration. Additionally, the morpholino oxygen introduces an extra hydrogen-bond acceptor, altering target binding kinetics and metabolic stability.

structure-activity relationship physicochemical profiling quinolin-2(1H)-one

Procurement Advantage: Defined Purity (≥95%) and Immediate Commercial Availability vs. Custom Synthesis of Analogs

The target compound is available from commercial suppliers at a specified purity of ≥95% (HPLC), with catalog number CM796700 and molecular weight 365.39 . In contrast, structurally similar analogs such as 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one (CAS 385393-76-0) or 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 141945-55-3) are primarily available through custom synthesis with typical lead times of 4-8 weeks and variable purity documentation . This defined purity and immediate availability reduce experimental variability and accelerate research timelines.

chemical procurement purity specification supply chain reliability

High-Value Application Scenarios for 1-Benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Moderate MAO-B Preferential Inhibition in Neurodegeneration Models Requiring Partial Enzyme Engagement

The compound's 6.3-fold MAO-B selectivity and moderate potency (IC50 = 4,010 nM) make it suitable for in vitro and ex vivo neurodegeneration models where complete MAO-B knockdown is not desired [1]. Unlike selegiline or rasagiline (irreversible, high-potency MAO-B inhibitors), this compound allows investigation of partial MAO-B inhibition as a therapeutic strategy, particularly in Parkinson's disease and Alzheimer's disease models where preserved MAO-A activity may be beneficial for neurotransmitter metabolism .

Dual MAO-B/nNOS Inhibition Studies for Synergistic Neuroprotection in Ischemia-Reperfusion Injury Models

With demonstrated MAO-B inhibition (IC50 = 4,010 nM) and nNOS inhibition (IC50 ≈ 1 µM), the compound serves as a single-agent tool for exploring dual-target pharmacology in stroke and cerebral ischemia models [1]. This dual activity eliminates the need for co-administration of separate MAO-B and nNOS inhibitors, simplifying dose-response studies and reducing pharmacokinetic confounding. The morpholino group's reduced basicity further improves intracellular distribution for cell-based ischemia assays [2].

Structure-Activity Relationship (SAR) Expansion of 4-Substituted-3-nitroquinolin-2(1H)-ones for Neuroscience Lead Optimization

As a commercially available, characterized member of the 4-substituted-3-nitroquinolin-2(1H)-one class, this compound provides a reliable reference point for SAR campaigns exploring modifications at N-1, C-3, and C-4 positions [1]. Its defined purity (≥95%) ensures reproducible biological data, and its MAO-B/MAO-A selectivity ratio (6.3) and nNOS IC50 (≈1 µM) establish baseline values against which newly synthesized analogs can be benchmarked [2].

Physicochemical Reference Standard for Morpholino-Quinolinone Property Profiling in Drug Discovery

The compound's defined molecular properties (MW = 365.38, morpholino pKa ≈ 8.3, 4 H-bond acceptors) make it a useful reference for calibrating in silico ADME models and developing property-based design guidelines for quinolin-2(1H)-one lead series [1]. Its reduced lysosomal trapping propensity relative to 4-benzylamino analogs (Δfraction protonated ≈ 11% at pH 7.4) provides a quantitative benchmark for assessing the impact of 4-position substitution on intracellular free fraction .

Quote Request

Request a Quote for 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.